![molecular formula C13H14N2O B180513 (1H-indol-2-yl)-pyrrolidin-1-yl-methanone CAS No. 123500-70-9](/img/structure/B180513.png)
(1H-indol-2-yl)-pyrrolidin-1-yl-methanone
Übersicht
Beschreibung
(1H-indol-2-yl)-pyrrolidin-1-yl-methanone, commonly known as IPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. IPM is a synthetic compound that belongs to the class of indole-based research chemicals. It has a molecular formula C16H18N2O and a molecular weight of 254.33 g/mol.
Wirkmechanismus
The exact mechanism of action of IPM is not yet fully understood. However, it is believed to act as a modulator of the endocannabinoid system, which is a complex signaling system involved in various physiological processes, such as pain, mood, and appetite. IPM has been shown to bind to the cannabinoid receptor type 1 (CB1) and inhibit the enzyme that breaks down endocannabinoids, leading to an increase in endocannabinoid levels.
Biochemical and Physiological Effects:
IPM has been shown to have various biochemical and physiological effects. In vitro studies have shown that IPM can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that IPM can reduce pain and inflammation, and improve cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using IPM in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its relatively low cost compared to other research chemicals. However, one limitation of using IPM is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on IPM. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another direction is to further elucidate its mechanism of action and its role in the endocannabinoid system. Additionally, future research could focus on developing new synthetic methods for IPM and its derivatives, as well as improving its solubility and bioavailability.
Wissenschaftliche Forschungsanwendungen
IPM has been found to have potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, IPM is being investigated for its potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders. In neuroscience, IPM is being studied for its potential as a tool to investigate the role of the endocannabinoid system in the brain. In biochemistry, IPM is being used as a probe to study protein-protein interactions.
Eigenschaften
CAS-Nummer |
123500-70-9 |
---|---|
Produktname |
(1H-indol-2-yl)-pyrrolidin-1-yl-methanone |
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1H-indol-2-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C13H14N2O/c16-13(15-7-3-4-8-15)12-9-10-5-1-2-6-11(10)14-12/h1-2,5-6,9,14H,3-4,7-8H2 |
InChI-Schlüssel |
WYJPNUJRKBJZKM-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3N2 |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.